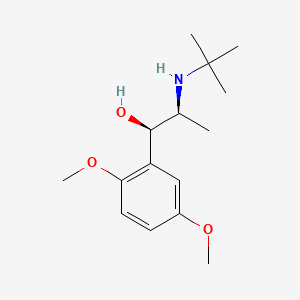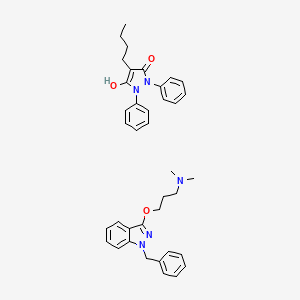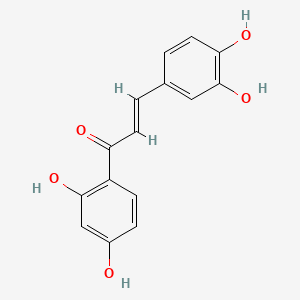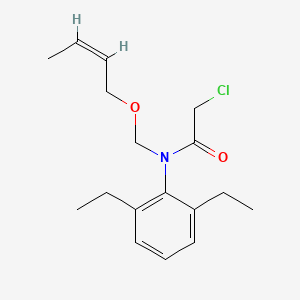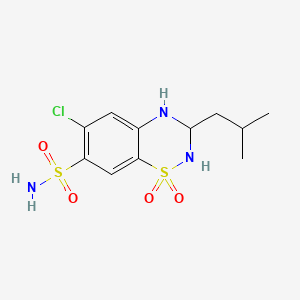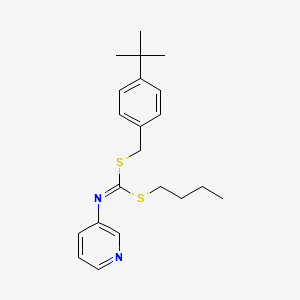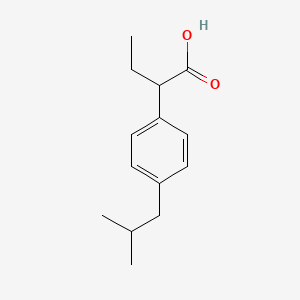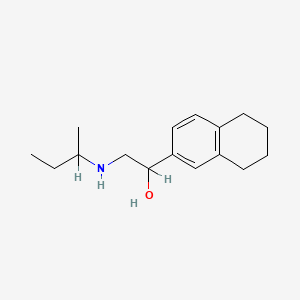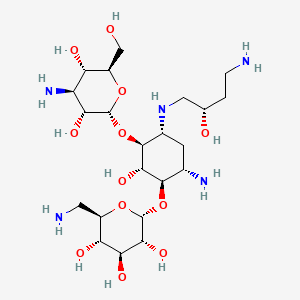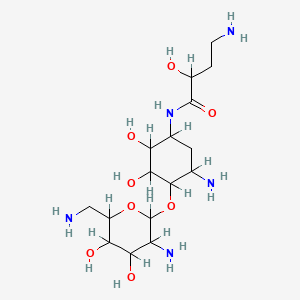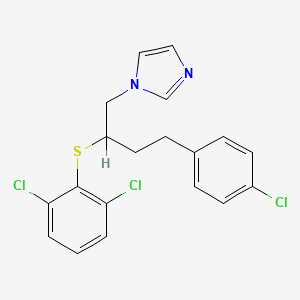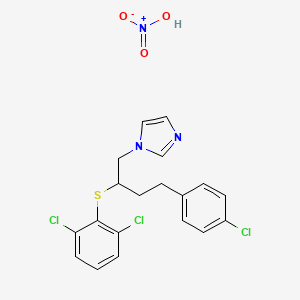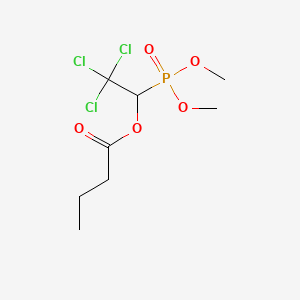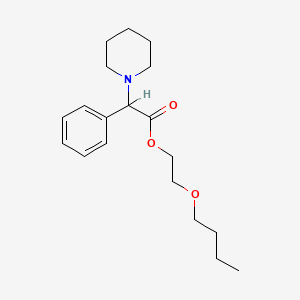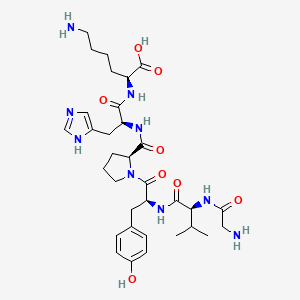
C111 Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C111 Peptide is a peptide.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease and β-Amyloid Fibrils
- Activation of Classical C Pathway by β-Amyloid Fibrils : Studies have revealed that β-amyloid peptides, which accumulate in the brain of Alzheimer’s disease patients, can bind C1q and activate the classical C pathway. The C1 binding site of β-amyloid fibrils is located in the acidic N-terminal 1–11 region of the Aβ1–42 peptide, indicating a potential therapeutic target in Alzheimer's disease treatment (Tacnet-Delorme, Chevallier, & Arlaud, 2001).
Cyclization and Immunomodulatory Features
- Enhanced Function of Cyclic Peptides in Inflammation : Research on a cyclic peptide termed C1, consisting of alternating d-, l-amino acids, demonstrated its ability to inhibit IL-2 production and reduce T-cell mediated inflammation. This suggests the potential use of C1 in treating autoimmune diseases like asthma and arthritis (Ali et al., 2014).
Gene Expression Enhancement
- C105Y Peptide and Gene Expression : The C105Y peptide, based on α1-antitrypsin, enhances gene expression from DNA nanoparticles. This peptide shows rapid nuclear localization in human hepatoma cells, suggesting its use in targeted gene therapy (Rhee & Davis, 2006).
Insulin Gene Transcription Regulation
- C1/RIPE3b1 Factor in Pancreatic-β-Cell Function : Research identified the C1/RIPE3b1 activator as a key factor in regulating pancreatic-β-cell-specific and glucose-regulated transcription of the insulin gene, which could have implications in diabetes treatment and understanding insulin regulation (Matsuoka et al., 2003).
Protease Activity and Cell Membrane Interaction
- C1 Peptide and Protease Activity : A study focusing on the C1 peptide from human erythrocyte band 3 protein found that it exhibits protease activity, suggesting its role in cellular processes related to membrane proteins (Fu et al., 2004).
Role in Commensal Bacteria
- C11 Protease in Bacterial Immune Responses : A secreted C11 protease from commensal gut bacteria mediates immune responses and activates bacterial pathogenic toxins. Understanding its substrate recognition and inhibition can provide insights into host-microbiome interactions (Roncase et al., 2017).
Nanofibril Formation
- Self-Assembly of C12-Abeta(11-17) into Nanofibrils : The study of a peptide-amphiphile, C12-Abeta(11-17), revealed its strong ability to form ordered nanofibrils. This finding contributes to the understanding of amyloid fibrillogenesis and biomaterial fabrication (Deng et al., 2009).
Eigenschaften
CAS-Nummer |
146935-77-5 |
|---|---|
Produktname |
C111 Peptide |
Molekularformel |
C33H49N9O8 |
Molekulargewicht |
699.8 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50)/t23-,24-,25-,26-,28-/m0/s1 |
InChI-Schlüssel |
RTKCCHKIDOPIQT-MGAMHGSISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Aussehen |
Solid powder |
Andere CAS-Nummern |
146935-77-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
GVYPHK |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C111 peptide Gly-Val-Tyr-Pro-His-Lys glycyl-valyl-tyrosyl-prolyl-histidyl-lysine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



